molecular formula C11H13N5O2 B13428376 N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide

N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide

Cat. No.: B13428376
M. Wt: 247.25 g/mol
InChI Key: NASCVZJKCPRWPG-UHFFFAOYSA-N
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Description

N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a phenyl ring, and an oxaziridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide typically involves the reaction of 3-phenyl-2-oxaziridinecarboxylic acid with 3-azidopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide largely depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can then be used to link various molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is unique due to its combination of an azide group, a phenyl ring, and an oxaziridine moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

N-(3-azidopropyl)-3-phenyloxaziridine-2-carboxamide

InChI

InChI=1S/C11H13N5O2/c12-15-14-8-4-7-13-11(17)16-10(18-16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)

InChI Key

NASCVZJKCPRWPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(O2)C(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

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